Metronidazole-13C2,15N2
Overview
Description
Metronidazole-13C2,15N2 is a stable isotope-labeled compound of metronidazole, a nitroimidazole antibiotic and antiprotozoal agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of metronidazole. The stable isotopes, carbon-13 and nitrogen-15, allow for precise tracking and analysis in various biological systems.
Mechanism of Action
Target of Action
Metronidazole-13C2,15N2 is a labeled analogue of Metronidazole , which is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . It is primarily used to treat infections caused by anaerobic bacteria and protozoa . The primary targets of Metronidazole are the DNA and electron-transport proteins of these organisms .
Mode of Action
It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds to the dna and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms, thereby treating the infection.
Biochemical Pathways
Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of Metronidazole is driven by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, flavodoxin, hydrogenase, and effectors of the dissimilatory sulphate pathway . The affected pathways and their downstream effects primarily involve the disruption of DNA synthesis and electron transport in the targeted organisms .
Pharmacokinetics
Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats, after oral or intravenous administration . The ADME properties of Metronidazole and their impact on bioavailability are crucial for its effective use as an antibiotic.
Result of Action
The result of Metronidazole’s action is the death of the anaerobic bacteria and protozoa that it targets . By inhibiting nucleic acid synthesis and disrupting electron transport, Metronidazole causes cytotoxicity in these organisms, leading to their death and the resolution of the infection .
Action Environment
The action of Metronidazole is influenced by the oxygen tension in the environment. As a prodrug, Metronidazole is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy and stability of Metronidazole are influenced by the oxygen levels in its action environment.
Biochemical Analysis
Biochemical Properties
Metronidazole-13C2,15N2, like its parent compound Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to the fragmentation of the imidazole ring, which is believed to contribute to its cytotoxicity . The exact biomolecules it interacts with are not definitively characterized .
Cellular Effects
It is known that Metronidazole, the parent compound, has anti-inflammatory properties in the large intestine and is an effective anti-diarrhea medication . It is also an effective antibiotic against certain protozoal infections, especially Giardia .
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of the nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring . It remains unclear if this reduction contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Temporal Effects in Laboratory Settings
It is known that Metronidazole, the parent compound, has the ability to penetrate many tissues in the body, including the central nervous system and abscesses .
Dosage Effects in Animal Models
The recommended dose of Metronidazole for dogs is 50 mg/kg/day for 5-7 days .
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. Metronidazole, the parent compound, is known to be metabolized by the liver and excreted in urine and feces .
Transport and Distribution
Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metronidazole-13C2,15N2 involves the incorporation of stable isotopes into the metronidazole molecule. The general synthetic route includes the following steps:
Nitration: The nitration of imidazole to form 2-methyl-5-nitroimidazole.
Isotope Labeling: Introduction of carbon-13 and nitrogen-15 isotopes into the imidazole ring.
Ethanol Addition: The final step involves the addition of an ethanol group to form 2-(2-(1-13C)methyl-5-nitro(2-13C,1,3-15N2)imidazol-1-yl)ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of imidazole.
Isotope Incorporation: Efficient methods to incorporate stable isotopes.
Purification: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Metronidazole-13C2,15N2 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The ethanol group can be oxidized to a carboxylic acid.
Substitution: The imidazole ring can undergo substitution reactions
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents and nucleophiles.
Major Products
Reduction: Amino derivatives of metronidazole.
Oxidation: Carboxylic acid derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Metronidazole-13C2,15N2 is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of metronidazole.
Metabolic Pathways: Tracking metabolic pathways in various organisms.
Toxicology: Assessing the toxicological effects of metronidazole.
Forensic Science: Used in forensic toxicology to detect and quantify metronidazole in biological samples .
Comparison with Similar Compounds
Similar Compounds
Tinidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.
Secnidazole: Used for similar infections but has a longer half-life.
Ornidazole: Similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Metronidazole-13C2,15N2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research settings where understanding the detailed pharmacokinetics and metabolic pathways of metronidazole is crucial .
Properties
IUPAC Name |
2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-PNSZSYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678717 | |
Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-03-5 | |
Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.